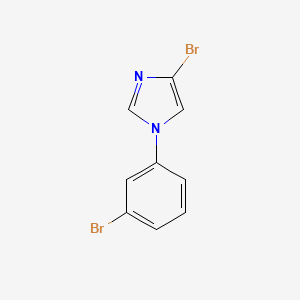

4-bromo-1-(3-bromophenyl)-1H-imidazole

Description

Structural Significance of Halogenated Imidazole (B134444) Core Structures in Organic Chemistry

The introduction of halogen atoms, such as bromine, onto the imidazole core profoundly influences the molecule's physicochemical properties and reactivity. Halogens are highly electronegative and can alter the electron distribution within the aromatic ring, affecting its basicity and interaction with biological targets. nih.gov This electronic modulation is critical in the design of enzyme inhibitors and other bioactive molecules. researchgate.net

Furthermore, halogen atoms serve as versatile synthetic handles. They can act as leaving groups in nucleophilic substitution reactions or participate in a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the construction of more complex molecular architectures. researchgate.net The presence of a halogen, particularly bromine or iodine, can also facilitate the formation of halogen bonds, a type of non-covalent interaction that is increasingly utilized in crystal engineering and drug design to control molecular assembly and ligand-receptor binding. nih.govnih.gov

Overview of Strategic Synthesis Approaches for Diverse Imidazole Derivatives

The synthesis of imidazole derivatives is a well-established field with several classic and modern methods. Traditional approaches include the Debus-Radziszewski synthesis, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia. The Van Leusen imidazole synthesis provides another route using tosylmethyl isocyanide (TosMIC) as a key reagent. mdpi.com

For creating N-substituted imidazoles, particularly N-aryl derivatives like the subject of this article, modern copper- or palladium-catalyzed cross-coupling reactions are frequently employed. acs.orgnih.gov These methods allow for the direct formation of a C-N bond between the imidazole nitrogen and an aryl halide or boronic acid, offering a broad substrate scope and good functional group tolerance. nih.govorganic-chemistry.orgnih.gov Halogenation of the imidazole ring itself can be achieved through electrophilic substitution using reagents like N-bromosuccinimide (NBS) or elemental bromine, often with regioselective control depending on the reaction conditions and existing substituents. researchgate.netgoogle.com

Research Context and Importance of 4-bromo-1-(3-bromophenyl)-1H-imidazole within Halogenated Heterocycles

Within the vast family of halogenated heterocycles, this compound stands out as a structure with significant untapped potential. Its design incorporates two distinct bromine atoms: one on the electron-rich imidazole ring and another on the N-phenyl substituent. This dibrominated structure offers multiple sites for sequential and selective functionalization, making it an attractive building block for combinatorial chemistry and the synthesis of molecular libraries.

The imidazole core is a known pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including antifungal, anticancer, and anti-inflammatory properties. mdpi.comnih.gov The presence of bromine atoms can enhance these activities through improved binding interactions or by altering metabolic pathways. Therefore, this compound represents a valuable, albeit under-investigated, scaffold for the discovery of new therapeutic agents and functional materials.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-(3-bromophenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2N2/c10-7-2-1-3-8(4-7)13-5-9(11)12-6-13/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMUVAPPGOFGHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N2C=C(N=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Regioselectivity in Brominated Imidazole Synthesis

Mechanistic Pathways of Electrophilic Substitution on the Imidazole (B134444) Ring

The imidazole ring is an aromatic heterocycle that is susceptible to electrophilic attack. The positions of substitution are dictated by the electronic properties of the ring and the nature of the substituents present.

Electrophilic substitution on the imidazole ring, including halogenation, predominantly occurs at the C-4 or C-5 positions. nih.govglobalresearchonline.net This preference is attributed to the formation of a more stable resonance hybrid intermediate compared to substitution at the C-2 position. uobabylon.edu.iq The attack at C-2 leads to a canonical form with a positive charge on the nitrogen at the 3-position, which is highly unfavorable. globalresearchonline.netuobabylon.edu.iq However, if the C-4 and C-5 positions are blocked, substitution can be directed to the C-2 position. uobabylon.edu.iq

The tautomeric nature of the imidazole ring, where the proton on the nitrogen can reside on either N-1 or N-3, means that in non-symmetrically substituted imidazoles, 4- and 5-substituted products can exist in rapid equilibrium. nih.gov The specific reaction conditions and the electronic nature of the substituents can influence which tautomer is favored and, consequently, the final product distribution. nih.govquora.com For instance, in acidic media, the imidazole ring is protonated to form the imidazolium (B1220033) cation, which deactivates the ring towards electrophilic attack. Conversely, in basic conditions, the deprotonated imidazolide (B1226674) anion is highly reactive.

Several brominating agents are employed for imidazole halogenation. Bromine in chloroform (B151607) can lead to the formation of 2,4,5-tribromoimidazole. uobabylon.edu.iq N-Bromosuccinimide (NBS) is another common reagent used for the bromination of imidazoles. rsc.org The choice of solvent and temperature can also significantly impact the regioselectivity of the reaction. nih.gov

Substituents on the imidazole ring play a critical role in directing the position of electrophilic attack. Electron-donating groups (EDGs) activate the ring and generally direct incoming electrophiles to the C-4 and C-5 positions. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, making electrophilic substitution more difficult. nih.govrsc.org

For N-substituted imidazoles, the nature of the substituent on the nitrogen atom significantly influences the regioselectivity. N-alkyl groups, for example, can direct bromination to the C-2 position when reacting with reagents like cyanogen (B1215507) bromide. researchgate.net In the synthesis of 4-bromo-2-nitro-1H-imidazole, a protecting group like 2-(trimethylsilyl)ethoxymethyl (SEM) is used on the N-1 position to facilitate bromination at the C-4 position using NBS. google.com

The reaction conditions, including the choice of base and solvent, are also crucial. For instance, palladium-catalyzed C-H arylation of imidazoles has shown that the C-5 position is highly reactive toward electrophilic substitution, while the C-4 position is less so. nih.gov The acidity of the C-H bonds also plays a role, with the C-2 proton being the most acidic. nih.gov Careful selection of reaction conditions can allow for the selective functionalization of each C-H bond. nih.govnih.gov

| Factor | Influence on Electrophilic Attack Position | Examples/Conditions |

|---|---|---|

| Electronic Effects | Electrophilic attack is favored at C-4 and C-5 due to the formation of a more stable resonance intermediate. nih.govglobalresearchonline.netuobabylon.edu.iq Attack at C-2 is generally disfavored. globalresearchonline.netuobabylon.edu.iq | General electrophilic aromatic substitution on the imidazole ring. |

| Substituents | Electron-donating groups activate and direct to C-4/C-5. nih.gov Electron-withdrawing groups deactivate the ring. rsc.org N-substituents can direct to C-2. researchgate.net | Bromination of 1-methyl-2-nitroimidazole (B155463) yields the 4-bromo product. rsc.org |

| Reaction Conditions | The choice of brominating agent, solvent, and base can significantly alter the outcome. Blocking C-4 and C-5 can force substitution at C-2. uobabylon.edu.iq | Bromine in chloroform for polybromination. uobabylon.edu.iq NBS for selective bromination. google.com |

| Protecting Groups | Protecting the N-H can facilitate selective bromination at other positions by preventing side reactions and directing the electrophile. | Use of SEM group to direct bromination to C-4 in 2-nitroimidazole. google.com |

Radical Reaction Mechanisms in Selective Bromination Processes

While electrophilic substitution is a primary pathway for imidazole bromination, radical mechanisms can also be involved, particularly with reagents like N-bromosuccinimide (NBS) under specific conditions (e.g., with a radical initiator or light). masterorganicchemistry.com Free radical bromination is known to be highly selective compared to chlorination. masterorganicchemistry.comyoutube.com This selectivity is attributed to the endothermic nature of the hydrogen abstraction step by a bromine radical, leading to a "late" transition state that more closely resembles the alkyl radical product. masterorganicchemistry.com Consequently, the stability of the resulting radical intermediate plays a more significant role in determining the reaction's regioselectivity. chemistrysteps.com In the context of imidazoles, this can allow for selective bromination at positions that might not be favored under electrophilic conditions, depending on the stability of the potential radical intermediates.

Catalytic Cycle Analysis in Palladium/Copper Co-Catalyzed Reactions

Palladium and copper co-catalyzed reactions are powerful tools for the synthesis of N-aryl imidazoles, which are precursors to compounds like 4-bromo-1-(3-bromophenyl)-1H-imidazole. nih.govorganic-chemistry.org The catalytic cycles for these cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann-type couplings, are well-studied. beilstein-journals.orgacs.org

In a typical palladium-catalyzed C-N cross-coupling, the cycle begins with the oxidative addition of an aryl halide (e.g., 1,3-dibromobenzene) to a Pd(0) complex to form a Pd(II) species. Simultaneously, the imidazole nitrogen is deprotonated by a base. The resulting imidazolide anion then coordinates to the palladium center. Reductive elimination from this complex yields the N-arylated imidazole product and regenerates the Pd(0) catalyst. acs.org

Role of Chemical Directing Groups in Site-Selective Functionalization

Directing groups are functionalities that are temporarily installed on a molecule to control the regioselectivity of a reaction, particularly in metal-catalyzed C-H functionalization. rsc.orgresearchgate.netrsc.org By coordinating to the metal catalyst, a directing group can bring the catalyst into close proximity to a specific C-H bond, leading to its selective cleavage and functionalization.

In imidazole chemistry, various directing groups can be attached to either a nitrogen or a carbon atom to guide the site of modification. For instance, an amide group at the C-3 position of an indole (B1671886) (a related heterocycle) can direct a rhodium catalyst to functionalize the C-2 position. nih.gov Similarly, for imidazoles, a strategically placed directing group can overcome the inherent reactivity patterns of the ring, allowing for functionalization at less reactive positions. This strategy is particularly valuable for the synthesis of highly substituted and complex imidazole derivatives where traditional methods lack the required selectivity. nih.gov

Computational Insights into Reaction Intermediates and Transition States of Brominated Imidazoles

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the mechanisms of chemical reactions. rsc.org By modeling the reaction pathways, it is possible to calculate the energies of intermediates and transition states, offering insights into the factors that control reactivity and selectivity. nih.gov

For the bromination of imidazoles, computational studies can help to:

Explain Regioselectivity: By comparing the energies of the sigma-complex intermediates for electrophilic attack at C-2, C-4, and C-5, the observed preference for C-4/C-5 substitution can be rationalized. nih.gov

Analyze Substituent Effects: The electronic impact of different substituents on the stability of reaction intermediates can be quantified, explaining their directing effects. rsc.org For example, calculations can show how an electron-donating group stabilizes the positive charge in the sigma-complex, thereby increasing the reaction rate.

Investigate Transition States: The geometry and energy of transition states can be calculated to understand the kinetics of the reaction. This is particularly useful for comparing competing reaction pathways, such as electrophilic versus radical mechanisms.

These computational insights are invaluable for predicting the outcomes of reactions, designing new synthetic routes, and optimizing reaction conditions for the synthesis of specific brominated imidazole isomers.

Spectroscopic and Structural Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature and chemical databases, detailed experimental data on the advanced spectroscopic and structural characterization of the chemical compound This compound is not available in the public domain.

Despite the compound being listed in several chemical supplier catalogs, the specific research findings required to populate the requested article, including in-depth analysis from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) and Raman Spectroscopy, and Single Crystal X-ray Diffraction, could not be located.

Therefore, it is not possible to provide a thorough and scientifically accurate article with detailed research findings and data tables as per the requested outline for this specific compound. The generation of such an article would require access to primary research data that has either not been published or is not publicly accessible.

Advanced Spectroscopic Characterization and Structural Analysis of 4 Bromo 1 3 Bromophenyl 1h Imidazole

Advanced Spectroscopic Techniques for Detailed Molecular Insight in Brominated Imidazoles

The presence of bromine atoms and multiple aromatic moieties within 4-bromo-1-(3-bromophenyl)-1H-imidazole gives rise to distinct spectroscopic signatures that can be probed using a suite of advanced analytical methods. These techniques move beyond conventional spectroscopy to provide a more dynamic and higher-resolution picture of the molecule's properties.

Time-Resolved Spectroscopy for Photophysical Dynamics

Time-resolved spectroscopy is an essential technique for studying the dynamic processes that occur in molecules after they absorb light. researchgate.net By using pulsed lasers with durations on the order of femtoseconds to picoseconds, it is possible to monitor the formation and decay of transient excited states, providing critical information on the photophysical pathways of a molecule. researchgate.net

For brominated aromatic compounds like this compound, the presence of heavy bromine atoms is expected to significantly influence its excited-state dynamics. The "heavy-atom effect" is known to enhance spin-orbit coupling, which can facilitate intersystem crossing from the singlet excited state (S1) to the triplet excited state (T1). researchgate.net This often leads to a decrease in fluorescence quantum yield and a shorter fluorescence lifetime, as the triplet state becomes more populated.

Femtosecond transient absorption spectroscopy is a key technique to observe these ultrafast events. Upon photoexcitation, one would expect to observe the decay of the S1 state and the concomitant rise of the T1 state absorption. The lifetime of these states provides valuable information about the rates of competing deactivation processes, such as internal conversion, intersystem crossing, and fluorescence. For halogenated porphyrins, it has been shown that halogenation decreases the fluorescence yield and lifetime while increasing triplet formation and decreasing the triplet lifetime. rsc.org A similar trend would be anticipated for this compound.

Table 1: Postulated Photophysical Parameters for this compound based on Analogous Brominated Aromatic Compounds

| Parameter | Expected Value Range | Technique for Measurement |

| S1 State Lifetime (τs) | 1 - 20 ps | Femtosecond Transient Absorption |

| T1 State Lifetime (τt) | 100 ns - 10 µs | Nanosecond Transient Absorption |

| Intersystem Crossing Rate | High | Time-Resolved Fluorescence/Absorption |

| Fluorescence Quantum Yield | Low | Steady-State & Time-Resolved Emission |

Note: These values are hypothetical and based on trends observed for other brominated aromatic and heterocyclic compounds. Actual experimental values may vary.

Surface-Enhanced Raman Spectroscopy (SERS) for Enhanced Detection

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can enhance the Raman signal of molecules by orders of magnitude when they are adsorbed onto or in close proximity to nanostructured metal surfaces, typically gold or silver. acs.org This enhancement allows for the detection of trace amounts of an analyte, potentially down to the single-molecule level. acs.org

For this compound, SERS can provide a unique vibrational fingerprint, facilitating its identification even in complex matrices. The SERS spectrum is expected to be dominated by vibrations of the imidazole (B134444) and phenyl rings. The interaction of the molecule with the metal surface can lead to changes in the selection rules and relative intensities of the Raman bands compared to the normal Raman spectrum. acs.org Theoretical studies on imidazole and its derivatives have been used to interpret SERS spectra, correlating the observed bands with specific vibrational modes. researchgate.net

The orientation of the molecule on the SERS substrate will significantly influence the observed spectrum. For instance, if the molecule adsorbs via the lone pair of electrons on one of the imidazole's nitrogen atoms, the ring vibrations are likely to be strongly enhanced. researchgate.net The C-Br stretching vibrations, typically found in the lower frequency region of the Raman spectrum, would also be a characteristic feature. A computational study of a similar molecule, 3-(3-bromophenyl)-1-imidazol-1-yl-propenone, provides insight into the expected vibrational modes. niscpr.res.in

Table 2: Predicted Prominent SERS Bands for this compound and their Tentative Assignments

| Predicted SERS Shift (cm⁻¹) | Tentative Vibrational Mode Assignment |

| ~1600 | Phenyl C=C stretching |

| ~1470 | Imidazole C-N asymmetric stretching |

| ~1340 | Imidazole C-N symmetric stretching |

| ~1150 | Aromatic C-H scissoring |

| ~1000 | Phenyl ring breathing |

| ~780 | C-H wagging |

| ~680 | C-Br stretching |

Note: These predicted shifts are based on DFT calculations and experimental data for the analogous compound 3-(3-bromophenyl)-1-imidazol-1-yl-propenone and may differ for the target molecule. niscpr.res.in

Quantum Cascade Laser Infrared (QCL-IR) Spectroscopy for Rapid Analysis

Quantum Cascade Laser Infrared (QCL-IR) spectroscopy has emerged as a powerful tool for rapid and sensitive chemical analysis. rsc.org QCLs are semiconductor lasers that provide high-power, tunable, and narrow-linewidth radiation in the mid-infrared region, where many molecules exhibit their fundamental vibrational absorptions. rsc.org This high brightness allows for fast measurements and the ability to analyze samples in strongly absorbing matrices, such as aqueous solutions. rsc.org

For the analysis of this compound, QCL-IR spectroscopy can offer significant advantages in terms of speed and specificity. By tuning the QCL to specific absorption bands characteristic of the molecule, it is possible to perform quantitative analysis with high precision. Key vibrational modes that could be targeted include the C=C and C-N stretching vibrations of the aromatic and imidazole rings, as well as the C-H bending modes.

The high power of QCLs also enables their use in standoff detection and for analysis through various sample containers. This makes the technique suitable for high-throughput screening and process analytical technology applications. A study on 3-(3-bromophenyl)-1-imidazol-1-yl-propenone identified several key IR absorption bands that would be relevant for QCL-IR analysis. niscpr.res.in

Table 3: Key Infrared Absorption Bands of a Bromophenyl Imidazole Derivative Relevant for QCL-IR Analysis

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 3113 | Aromatic C-H stretching |

| 1653 | C=C stretching of the propenone moiety (if present) |

| 1585 | Phenyl C=C stretching |

| 1463 | Imidazole C-N asymmetric stretching |

| 1384 | Imidazole C-N symmetric stretching |

| 1188 | Aromatic C-H scissoring |

| 995 | Bromophenyl C-H wagging |

Note: Data is based on the analysis of 3-(3-bromophenyl)-1-imidazol-1-yl-propenone and serves as a reference for the expected absorption regions for this compound. niscpr.res.in

Atomic Force Microscopy-Based Infrared (AFM-IR) Spectroscopy for High-Resolution Chemical Mapping

Atomic Force Microscopy-Based Infrared (AFM-IR) spectroscopy is a groundbreaking technique that combines the nanoscale spatial resolution of AFM with the chemical specificity of IR spectroscopy. nih.gov This method overcomes the diffraction limit of conventional IR spectroscopy, allowing for chemical analysis and imaging on the scale of tens of nanometers. elettra.eu

The AFM-IR technique works by irradiating a sample with a pulsed, tunable IR laser. When the laser wavelength matches an absorption band of the sample, the absorbed energy causes localized thermal expansion, which is detected by the AFM tip. azom.com By scanning the sample and collecting spectra at each point, or by fixing the laser at a specific wavelength and mapping the thermal expansion, it is possible to generate high-resolution chemical images. azom.com

For a compound like this compound, AFM-IR could be used to study its distribution in thin films, polymer blends, or on surfaces with nanoscale resolution. nih.gov For instance, if the compound is part of a composite material, AFM-IR can map its location and concentration based on its characteristic IR absorption bands, such as the C-N or C=C stretching modes. This capability is particularly valuable in materials science for understanding structure-property relationships in organic electronic devices or functional coatings where the nanoscale distribution of components is critical. nih.gov The technique can provide not only chemical maps but also correlate them with topographical and mechanical properties of the sample.

Table 4: Potential Applications of AFM-IR for the Analysis of this compound

| Application Area | Information Gained |

| Organic Electronics | Mapping the distribution of the compound in active layers of organic thin-film transistors or OLEDs. |

| Polymer Science | Characterizing the phase separation and domain size of the compound within a polymer matrix. |

| Surface Chemistry | Investigating the formation of self-assembled monolayers and their chemical homogeneity. |

| Contaminant Identification | Identifying and mapping trace amounts of the compound as a contaminant on surfaces. |

Computational Chemistry and Theoretical Investigations of 4 Bromo 1 3 Bromophenyl 1h Imidazole and Its Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 4-bromo-1-(3-bromophenyl)-1H-imidazole, DFT calculations are instrumental in elucidating its fundamental chemical properties.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This process involves finding the minimum energy conformation on the potential energy surface. For analogues like 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, DFT-optimized structures have shown good agreement with experimental data from X-ray crystallography. nih.gov

Table 1: Representative Geometric Parameters from DFT Calculations for Analogous Structures

| Parameter | Description | Typical Value Range |

| Dihedral Angle | The angle between the phenyl and imidazole (B134444) rings. | 0° - 50° |

| C-N Bond Length | The bond length between the phenyl ring and the imidazole nitrogen. | 1.40 - 1.45 Å |

| C-Br Bond Length | The bond length for the bromine substituent on the rings. | 1.88 - 1.92 Å |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical indicator of molecular stability and reactivity. wikipedia.orgresearchgate.net A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. wikipedia.org Conversely, a large energy gap implies high stability and low reactivity. For similar molecules, the HOMO-LUMO gap has been calculated to be around 3.19 eV, suggesting a reactive and unstable nature. researchgate.net DFT calculations are a primary method for determining these orbital energies and the resulting energy gap. nih.gov

Table 2: Frontier Molecular Orbital (FMO) Properties and Their Significance

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, stability, and the energy required for electronic excitation. A smaller gap signifies higher reactivity. wikipedia.org |

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign specific molecular vibrations (stretching, bending, scissoring) to experimentally observed spectral bands. nih.govniscpr.res.in

For analogous compounds such as 3-(3-bromophenyl)-1-imidazol-1-yl-propenone, DFT calculations have successfully predicted key vibrational modes. niscpr.res.in Characteristic vibrations for this compound would include aromatic C-H stretching, C=N stretching within the imidazole ring, C-N stretching, and C-Br stretching vibrations. nih.govniscpr.res.in Comparing the computed spectrum with experimental FT-IR and FT-Raman data helps to confirm the molecular structure and functional groups. nih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in Analogous Molecules

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound |

| Aromatic C-H Stretch | 3080 | 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine nih.gov |

| C=N Stretch | 1587 | 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine nih.gov |

| C-N Asymmetric Stretch | 1463 - 1470 | 3-(3-bromophenyl)-1-imidazol-1-yl-propenone niscpr.res.in |

| C-N Symmetric Stretch | 1332 - 1384 | 3-(3-bromophenyl)-1-imidazol-1-yl-propenone niscpr.res.in |

| C-Br Stretch | 595 - 792 | 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine nih.gov |

Electrostatic Potential Surface Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution across a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates negative potential (electron-rich areas) and blue indicates positive potential (electron-poor areas). researchgate.net

For this compound, the MEP map would likely show negative potential concentrated around the nitrogen atoms of the imidazole ring and the electronegative bromine atoms. These regions are susceptible to electrophilic attack. researchgate.netbohrium.com Conversely, positive potential would be located around the hydrogen atoms, indicating sites for potential nucleophilic attack. researchgate.net MEP analysis provides a visual guide to understanding intermolecular interactions, such as hydrogen bonding. bohrium.com

Molecular Dynamics Simulations for Conformational Stability and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. frontiersin.org These simulations provide detailed information on the conformational flexibility and stability of this compound. nih.gov By modeling the molecule's behavior in different environments (e.g., in a solvent like water or benzene), MD can reveal how it interacts with its surroundings and maintains its structural integrity. nih.gov

MD simulations can validate the stable conformations predicted by DFT and explore the transitions between different conformational states. nih.gov The results, often analyzed through metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), offer insights into the dynamic stability of the molecule and its complexes, which is crucial for understanding its behavior in a biological or chemical system. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Physicochemical Reactivity Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or chemical reactivity. nih.gov These models use molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties. mdpi.com

For this compound, QSAR models would focus on descriptors that define its reactivity. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), steric descriptors (e.g., molecular volume, surface area), and hydrophobicity descriptors (e.g., LogP). mdpi.comresearchgate.net By correlating these descriptors with observed reactivity data for a series of analogous compounds, a predictive QSAR model can be developed. Such models are valuable for forecasting the reactivity of new, untested compounds and for guiding the design of molecules with desired chemical properties. nih.gov

Table 4: Key Physicochemical Descriptors in QSAR for Reactivity

| Descriptor | Description | Relevance to Reactivity |

| LogP | The octanol-water partition coefficient. | Measures the hydrophobicity of the molecule, influencing its solubility and interaction with nonpolar environments. researchgate.net |

| E(HOMO) / E(LUMO) | Energies of the frontier molecular orbitals. | Electronic descriptors that correlate with the molecule's ability to participate in charge-transfer reactions. mdpi.com |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Influences electrostatic interactions and solubility in polar solvents. |

| Molecular Refractivity (MR) | A measure of the molecular volume and polarizability. | Relates to the size and dispersion forces of the molecule, affecting binding interactions. |

| Density (D) | The mass per unit volume of the molecule. | A fundamental physicochemical parameter that can be correlated with biological activity. researchgate.net |

Chemical Reactivity and Derivatization Pathways of 4 Bromo 1 3 Bromophenyl 1h Imidazole

Subsequent Functionalization of Brominated Imidazole (B134444) Rings

The bromine atom on the imidazole ring is a versatile handle for introducing a variety of functional groups through several established reaction methodologies.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The bromine atom at the C4-position of the imidazole ring in 4-bromo-1-(3-bromophenyl)-1H-imidazole can readily participate in such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the brominated imidazole with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netyoutube.com This method is widely used to synthesize biaryl and heteroaryl-aryl compounds. rsc.orgmdpi.com The reaction conditions are generally mild and tolerate a wide range of functional groups. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dioxane/Water, Toluene, DMF |

| Temperature | 80-120 °C |

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the brominated imidazole and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgwikipedia.org This method is highly efficient for the synthesis of arylalkynes. organic-chemistry.org The reaction is typically carried out under mild conditions with an amine base. libretexts.orgnih.gov

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Parameter | Condition |

| Catalyst | PdCl₂(PPh₃)₂, CuI (co-catalyst) |

| Base | Et₃N, piperidine, DIPA |

| Solvent | THF, DMF, Toluene |

| Temperature | Room Temperature to 80 °C |

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aryl halides, particularly those activated by electron-withdrawing groups. libretexts.orgchemistrysteps.com In the case of this compound, the imidazole ring itself can influence the reactivity of the C4-bromo substituent towards nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate (Meisenheimer complex). nih.govlibretexts.org Common nucleophiles for this reaction include alkoxides, thiolates, and amines. youtube.comrsc.org The rate of reaction is influenced by the nature of the nucleophile, the solvent, and the presence of any activating groups on the imidazole ring. chemistrysteps.com

Hydrodehalogenation is a chemical process that involves the replacement of a halogen atom with a hydrogen atom. This can be a useful strategy for the selective removal of one of the bromine atoms in this compound, which can be particularly challenging due to the presence of two bromine atoms. nih.govnih.gov Catalytic hydrogenation using a palladium catalyst is a common method for this transformation. The selectivity of the reaction can often be controlled by carefully choosing the reaction conditions, such as the catalyst, solvent, and reaction time.

Transformations of the Bromophenyl Substituent for Diverse Aryl-Substituted Imidazole Derivatives

The bromine atom on the phenyl ring provides another site for functionalization, allowing for the synthesis of a wide array of aryl-substituted imidazole derivatives. Similar to the bromo group on the imidazole ring, this position is amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, as well as nucleophilic aromatic substitution reactions. researchgate.net The relative reactivity of the two bromine atoms can often be controlled by the choice of reaction conditions, enabling selective functionalization of either the imidazole or the phenyl ring.

Palladium-Catalyzed C-H Activation and Functionalization for Expanded Diversity

In addition to the functionalization of the C-Br bonds, palladium-catalyzed C-H activation has emerged as a powerful tool for the direct arylation of imidazoles. nih.govnih.gov This approach allows for the formation of new carbon-carbon bonds at positions that were previously unfunctionalized, thereby expanding the molecular diversity that can be achieved from a single precursor. rsc.org For this compound, the C2 and C5 positions of the imidazole ring could potentially be targeted for C-H functionalization, providing access to tri- and tetra-substituted imidazole derivatives. mit.eduresearchgate.net Nickel-catalyzed C-H activation has also been shown to be effective for the arylation and alkenylation of imidazoles. rsc.org

Exploiting Dual Reactivity of Bromine Atoms for Complex Molecule Synthesis

The presence of two bromine atoms in this compound offers a unique opportunity for the synthesis of complex molecules through sequential or orthogonal functionalization strategies. The differential reactivity of the C4-bromo group on the imidazole ring and the C3'-bromo group on the phenyl ring can be exploited to selectively introduce different substituents at each position.

For instance, one could envision a one-pot, two-step reaction sequence where the more reactive bromine atom undergoes a Suzuki-Miyaura coupling under a specific set of conditions, followed by a change in catalyst or ligand to facilitate a Sonogashira coupling at the second bromine atom. Alternatively, protecting group strategies could be employed to mask one of the bromine atoms while the other is being functionalized. This dual reactivity makes this compound a valuable building block for the construction of intricate molecular architectures. rsc.orggoogle.com

Future Research Directions and Unexplored Avenues for 4 Bromo 1 3 Bromophenyl 1h Imidazole

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-aryl imidazoles traditionally relies on methods like the Ullmann condensation, which often requires harsh conditions, including high temperatures and stoichiometric copper reagents. wikipedia.org Future research should pivot towards greener, more sustainable synthetic protocols.

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a milder alternative for the crucial C-N bond formation between a bromophenyl precursor and 4-bromoimidazole. wikipedia.org A significant research avenue would be the development of catalytic systems that are not only efficient but also reusable and operate in environmentally benign solvents. For instance, employing palladium nanoparticles supported on materials like aluminum oxy-hydroxide (Pd/AlO(OH)) could facilitate the synthesis in eco-friendly solvent systems like water/isopropanol mixtures under energy-efficient conditions such as ultrasonication. biomedres.usbiomedres.us

Furthermore, exploring microwave-assisted organic synthesis (MAOS) could drastically reduce reaction times and improve yields. researchgate.net The use of natural, biodegradable catalysts, such as citric acid found in lemon juice, represents an innovative and highly sustainable approach for constructing the imidazole (B134444) core, aligning with the principles of green chemistry. researchgate.net

A comparative study of these proposed sustainable methods against traditional approaches would be invaluable, focusing on metrics like atom economy, energy efficiency, and waste reduction.

Table 1: Proposed Sustainable Synthetic Routes for 4-bromo-1-(3-bromophenyl)-1H-imidazole

| Method | Proposed Catalyst/Conditions | Solvent | Key Advantages |

| Buchwald-Hartwig Amination | Pd(OAc)₂ with hindered phosphine (B1218219) ligands | Toluene or Dioxane | Milder conditions, higher functional group tolerance |

| Supported Nanocatalysis | Pd/AlO(OH) nanoparticles, ultrasound | Water/Isopropanol | Catalyst recyclability, use of green solvents biomedres.usbiomedres.us |

| Microwave-Assisted Synthesis | Basic conditions (e.g., K₂CO₃) | DMF or Ethanol (B145695) | Rapid reaction times, improved energy efficiency researchgate.net |

| Biocatalysis Approach | Lemon juice (citric acid) | Ethanol | Inexpensive, biodegradable, non-toxic catalyst researchgate.net |

Advanced Mechanistic Investigations Utilizing Real-Time Spectroscopic Techniques

A deep understanding of reaction mechanisms is critical for optimizing synthetic protocols and controlling product formation. The synthesis and subsequent functionalization of this compound involve multi-step processes, including palladium-catalyzed cross-coupling reactions, which have complex catalytic cycles. mit.edunih.gov

Future investigations should employ advanced, real-time spectroscopic techniques to probe these mechanisms. In-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for monitoring the concentration of reactants, intermediates, and products as the reaction progresses, without altering the reaction environment. mt.comnih.govacs.orgyoutube.com This allows for the direct observation of transient catalytic species and the determination of rate-determining steps. magritek.com For example, monitoring the oxidative addition and reductive elimination steps in a palladium-catalyzed functionalization of the molecule could provide crucial kinetic data. mit.edu

By combining data from in-situ FTIR, which tracks changes in functional groups, with quantitative data from flow NMR, a comprehensive kinetic and mechanistic profile can be constructed. acs.orgmagritek.com This knowledge would enable precise control over reaction conditions to maximize yield and selectivity, particularly in complex, multi-step transformations.

Rational Design of Highly Functionalized Imidazole Architectures via Chemo- and Regioselective Transformations

The presence of two bromine atoms at different positions—one on the imidazole ring (C4) and one on the phenyl ring (C3')—makes this compound an ideal substrate for studying and applying chemo- and regioselective transformations. The electronic environments of the two C-Br bonds are distinct, suggesting that their reactivity towards cross-coupling catalysts can be differentiated.

Future research should focus on the systematic exploration of selective functionalization. Palladium-catalyzed reactions, such as the Suzuki and Sonogashira couplings, could be optimized to react preferentially at one site. mdpi.com Factors like the choice of palladium catalyst, ligand, base, and solvent can be tuned to favor substitution at either the more electron-deficient C4 position of the imidazole or the C3' position of the phenyl ring. researchgate.net For instance, careful selection of ligands can modulate the steric and electronic properties of the palladium center, thereby directing its reactivity to a specific C-Br bond. nih.gov

Another promising avenue is the use of directed C-H activation. jst.go.jpnih.gov After selectively replacing one bromine atom, the remaining C-H bonds on both the imidazole and phenyl rings could be targeted for further functionalization, opening pathways to complex, tri- and tetra-substituted imidazole architectures that are otherwise difficult to access.

Table 2: Proposed Selective Functionalization Strategies

| Target Site | Proposed Reaction | Catalyst System | Potential Outcome |

| C4-Br (Imidazole) | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Selective C-C bond formation at the imidazole ring mdpi.com |

| C3'-Br (Phenyl) | Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | Selective C-C alkyne bond formation at the phenyl ring |

| C5-H (Imidazole) | Direct C-H Arylation | Pd(OAc)₂, specific ligand | Stepwise introduction of a third aryl group jst.go.jp |

| C2'-H (Phenyl) | Directed ortho-Metalation | n-BuLi, then electrophile | Functionalization adjacent to the imidazole substituent |

Expanding Applications in Catalysis and Advanced Materials Science

The unique electronic and structural features of functionalized N-phenylimidazoles suggest that this compound and its derivatives are prime candidates for applications in catalysis and materials science.

In catalysis, N-aryl imidazoles can serve as N-heterocyclic carbene (NHC) precursors or ligands in coordination chemistry. The bromine atoms on the scaffold provide handles to attach these molecules to catalytic centers or polymer supports, creating novel, potentially recyclable catalyst systems.

In materials science, the imidazole core is a key component in ionic liquids. tandfonline.comelsevierpure.comresearchgate.net Functionalization of this compound could lead to the synthesis of novel imidazolium-based ionic liquids with tailored properties, such as viscosity, thermal stability, and conductivity, for use as green solvents or in electrochemical devices. nih.govresearchgate.net

Furthermore, the rigid, aromatic structure of this compound is well-suited for applications in organic electronics. Phenylimidazole derivatives have been investigated as components of organic light-emitting diodes (OLEDs), where they can function as emitters or host materials. rsc.orgnih.govresearchgate.net By selectively replacing the bromine atoms with various electron-donating or electron-withdrawing groups through the cross-coupling reactions described previously, the photophysical properties (e.g., emission color and quantum efficiency) could be finely tuned to create novel materials for deep-blue or other specific color OLEDs. nih.gov

Q & A

Basic: What are the optimal synthetic routes for 4-bromo-1-(3-bromophenyl)-1H-imidazole?

Methodological Answer:

The synthesis typically involves sequential bromination and aryl coupling. A validated approach includes:

- Step 1: Bromination of 1-(3-bromophenyl)-1H-imidazole using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in acetonitrile at reflux (~80°C) .

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate 7:3) yields >75% purity.

- Key Variables: Excess NBS (1.2 eq.) and reaction time (12–18 hrs) are critical to avoid over-bromination.

Comparison with Analogues:

| Compound | Bromination Position | Yield (%) | Purity (%) |

|---|---|---|---|

| 4-Bromo-1-tosyl-1H-imidazole | C4 | 68 | 98 |

| 2-(3-Bromophenyl)-1-methyl-1H-imidazole | C2 (aryl) | 73 | 97 |

Basic: How to characterize the structural and electronic properties of this compound?

Methodological Answer:

- NMR: ^1H NMR (DMSO-d6) shows distinct aromatic protons at δ 7.8–8.2 ppm (imidazole C2-H and aryl protons) and Br substituent deshielding effects .

- FTIR: Peaks at 1611 cm⁻¹ (C=N stretch) and 590 cm⁻¹ (C-Br) confirm imidazole core and bromination .

- X-ray Crystallography: Monoclinic crystal system (P2₁/c space group) with intermolecular Br···H interactions (2.9–3.1 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.